Chrysotobibenzyl chemical structure and properties
Chrysotobibenzyl chemical structure and properties
An In-depth Technical Guide to Chrysotobibenzyl: Chemical Structure, Properties, and Biological Activity
Introduction
Chrysotobibenzyl is a polymethoxylated bibenzyl, a class of secondary metabolites found in certain plant species, notably from the Orchidaceae family, such as Dendrobium pulchellum.[1][2] This compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. Preclinical studies have highlighted its role as an anti-metastatic agent in lung cancer models.[3][4] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of chrysotobibenzyl, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
Chrysotobibenzyl is structurally characterized as a bibenzyl, featuring two phenyl rings linked by an ethane bridge. Its IUPAC name is 5-(2-(3,4-dimethoxyphenyl)ethyl)-1,2,3-trimethoxy-benzene. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 108853-09-4 | [1][5] |
| Chemical Formula | C₁₉H₂₄O₅ | [1][5] |
| Molecular Weight | 332.40 g/mol | [1] |
| Exact Mass | 332.1624 | [1] |
| Synonyms | Aloifol II dimethyl ether; Amoenylinin | [1][5] |
| Elemental Analysis | C: 68.66%; H: 7.28%; O: 24.07% | [1] |
| Purity (Commercial) | 95% ~ 99% | [5] |
| Storage | Short term (days to weeks): 0 - 4°C. Long term (months to years): -20°C. Store in a well-closed container, protected from light. | [1] |
Biological Activity and Mechanism of Action
Chrysotobibenzyl has demonstrated significant anti-cancer activity, primarily focused on inhibiting metastasis in non-small cell lung cancer (NSCLC). Its mechanism is multi-faceted, targeting key signaling pathways involved in cell migration, invasion, and resistance to apoptosis.
Anti-Metastatic Effects
Studies have shown that chrysotobibenzyl, at concentrations ranging from 1-50 µM, effectively inhibits the migration and invasion of human lung cancer cells (including H460 and H292 lines) in a dose-dependent manner.[3][4] This activity is linked to its ability to suppress filopodia formation and the epithelial-to-mesenchymal transition (EMT), a critical process for cancer cell dissemination.[3][4]
Modulation of Integrin and Caveolin-1 Signaling
The primary mechanism of action for chrysotobibenzyl's anti-metastatic effects is through the modulation of Caveolin-1 (Cav-1) and integrin signaling. Treatment with chrysotobibenzyl leads to a reduction in the protein levels of Cav-1, integrins β1, β3, and αν, as well as downstream effectors such as phosphorylated Focal Adhesion Kinase (p-FAK) and phosphorylated Akt (p-AKT).[3][4] This disruption of the Cav-1/Integrin axis is crucial for its inhibitory effects on cell migration.
Sensitization to Chemotherapy
A significant finding is that chrysotobibenzyl sensitizes lung cancer cells to apoptosis mediated by cisplatin, a common chemotherapeutic agent.[2][3] By downregulating integrins, which play a role in chemoresistance, chrysotobibenzyl not only curtails cell metastasis but also enhances the efficacy of conventional cancer drugs.[3][4]
Cytotoxicity Profile
Chrysotobibenzyl has been shown to be non-cytotoxic at concentrations up to 50 µM in various human lung cancer cell lines (H460, H292, A549, H23) and non-cancerous human cells.[3][4] However, a significant alteration in cell proliferation was noted in H292 cells at a 50 µM concentration after 48 hours, suggesting a potential cytostatic or cell-line-specific cytotoxic effect at higher concentrations or longer exposure times.[3][4]
Experimental Protocols
The following section details the methodologies used to characterize the biological activity of chrysotobibenzyl.
Source and Preparation
Chrysotobibenzyl is a natural product that can be isolated from the stem of Dendrobium pulchellum.[2] For experimental use, stock solutions are typically prepared by dissolving the purified compound in dimethylsulfoxide (DMSO) to the desired concentration.
Cell-Based Assays
A standard workflow for evaluating the anti-metastatic potential of chrysotobibenzyl involves a series of in-vitro assays.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chrysotobibenzyl inhibition of lung cancer cell migration through Caveolin-1-dependent mediation of the integrin switch and the sensitization of lung cancer cells to cisplatin-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 5. CAS 108853-09-4 | Chrysotobibenzyl [phytopurify.com]
